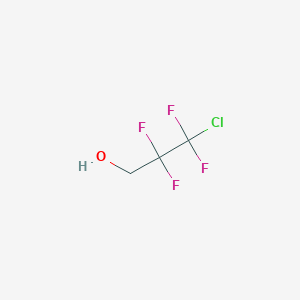
3-Chloro-2,2,3,3-tetrafluoropropan-1-ol
Overview
Description
3-Chloro-2,2,3,3-tetrafluoropropan-1-ol , also known by its IUPAC name 3-chloro-2,2,3,3-tetrafluoro-1-propanol , is a chemical compound with the molecular formula C3H3ClF4O . It is a colorless liquid with a molecular weight of approximately 166.5 g/mol . This compound contains chlorine, fluorine, and hydroxyl functional groups.
Scientific Research Applications
Environmental Impact and Health Risks of Fluorinated Alternatives
Research on per- and polyfluoroalkyl substances (PFASs) and their alternatives has highlighted the environmental persistence, bioaccumulation, and potential toxicity of these compounds. Alternatives to traditional PFASs, including various fluorinated ethers, have been investigated for their environmental behavior and potential health risks. These studies indicate that while alternatives are sought to reduce the environmental footprint, the substitutes also carry significant environmental and health implications, necessitating further toxicological studies to ascertain their safety (Yu Wang et al., 2019).
Industrial Applications and Environmental Safety
The development of novel fluorinated compounds for industrial applications, including as intermediates in chemical synthesis and material science, is an area of active research. The environmental safety and potential for resource utilization of waste gases from industrial processes, such as CHF3, are also significant areas of study. These investigations aim to transform potentially harmful waste into valuable industrial inputs while mitigating environmental impacts (Han Wenfen, 2014).
Chemical Synthesis and Catalysis
The synthesis and application of highly potent solid Lewis acids like aluminium chlorofluoride (ACF) and bromofluoride (ABF) are pivotal in various chemical syntheses and catalytic processes. These materials, known for their extraordinary acid strength, facilitate numerous reactions, including those involving chlorinated and fluorinated compounds. Research into these materials' structure, synthesis, and catalytic properties continues to expand their application in industrial chemistry (T. Krahl & E. Kemnitz, 2006).
properties
IUPAC Name |
3-chloro-2,2,3,3-tetrafluoropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF4O/c4-3(7,8)2(5,6)1-9/h9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNVJNPCIZQFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Cl)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,2,3,3-tetrafluoropropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



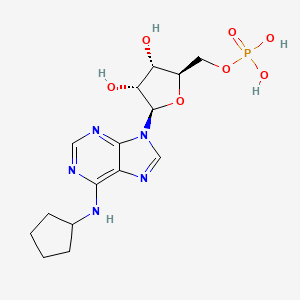
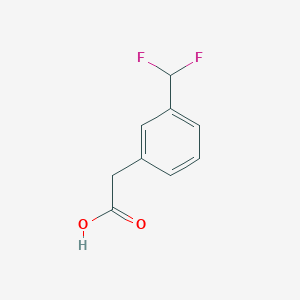
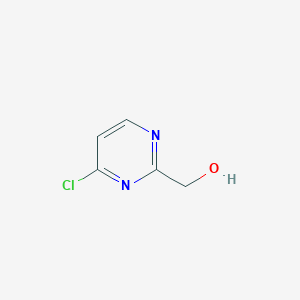
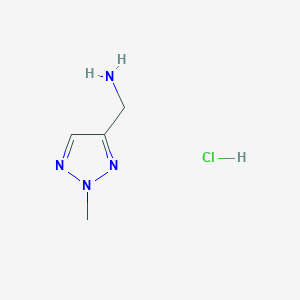
![3-[(Methylamino)methyl]cyclobutan-1-ol](/img/structure/B1455536.png)
![7-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B1455537.png)
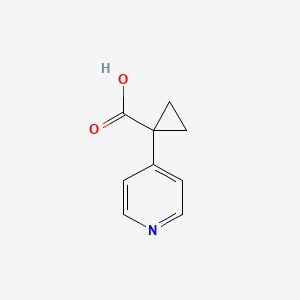
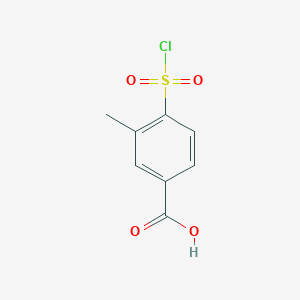
![2-[(3-Methylcyclopentyl)amino]ethan-1-ol](/img/structure/B1455542.png)


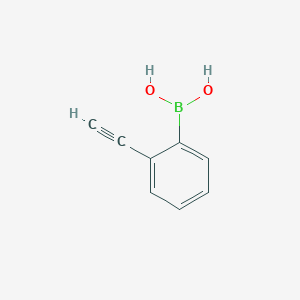
![[(4-Methylimidazolidin-2-ylidene)amino]carbonitrile](/img/structure/B1455550.png)
![[2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine](/img/structure/B1455551.png)